molecular formula C11H15F3N2O2 B3041795 1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 369360-81-6

1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol

Cat. No.: B3041795
CAS No.: 369360-81-6
M. Wt: 264.24 g/mol
InChI Key: RZVDRMNHGUYJEP-UHFFFAOYSA-N
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Description

1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a synthetic organic compound that features a hydrazine group, a trifluoromethyl-substituted phenoxy group, and a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol typically involves the following steps:

    Formation of the phenoxy intermediate: This can be achieved by reacting 3-(trifluoromethyl)phenol with an appropriate alkylating agent under basic conditions.

    Introduction of the hydrazine group: The intermediate is then reacted with methylhydrazine under controlled conditions to introduce the hydrazine moiety.

    Final assembly: The resulting compound is then subjected to further reactions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to modify the functional groups, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azides, while substitution could introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving hydrazine and phenoxy groups.

    Medicine: Potentially as a drug candidate or a lead compound for the development of new therapeutics.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol would depend on its specific biological target. Generally, compounds with hydrazine groups can act as enzyme inhibitors or reactive intermediates in biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylhydrazino)-3-phenoxypropan-2-ol: Lacks the trifluoromethyl group, which may affect its biological activity and stability.

    1-(1-Methylhydrazino)-3-[3-(chloromethyl)phenoxy]propan-2-ol: Contains a chloromethyl group instead of trifluoromethyl, potentially altering its reactivity and applications.

Uniqueness

1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[amino(methyl)amino]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-16(15)6-9(17)7-18-10-4-2-3-8(5-10)11(12,13)14/h2-5,9,17H,6-7,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVDRMNHGUYJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC(=C1)C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
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